Tabernanthine

Description

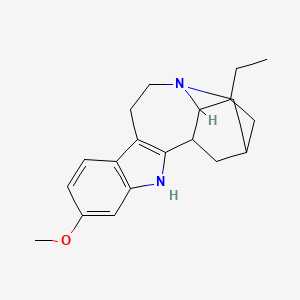

Structure

3D Structure

Properties

IUPAC Name |

17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-16(6-7-22(11-12)20(13)17)15-5-4-14(23-2)10-18(15)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIDWKVIQZIKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871565 | |

| Record name | 13-Methoxyibogamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma: Tabernanthine's Mechanism of Action on Kappa-Opioid Receptors

For Immediate Release

A deep dive into the pharmacological profile of tabernanthine, an indole alkaloid derived from the African shrub Tabernanthe iboga, reveals a nuanced interaction with the kappa-opioid receptor (KOR), a key player in the modulation of pain, addiction, and mood. This technical guide synthesizes the available data on this compound's mechanism of action at the KOR, providing researchers, scientists, and drug development professionals with a comprehensive overview of its binding affinity, putative functional activity, and the experimental methodologies used for its characterization.

Core Interaction: Binding Affinity to the Kappa-Opioid Receptor

This compound exhibits a moderate binding affinity for the kappa-opioid receptor. Radioligand binding assays have determined its inhibition constant (Ki) to be approximately 0.15 µM (150 nM)[1]. This quantitative measure positions this compound as a compound with notable affinity for the KOR, warranting further investigation into its functional consequences.

While direct functional data for this compound at the KOR remains limited in the public domain, its structural similarity to other iboga alkaloids, such as ibogaine and its metabolite noribogaine, provides valuable context. Noribogaine, for instance, has been characterized as a G-protein biased agonist at the kappa-opioid receptor. This suggests that this compound may also exhibit complex functional activity, potentially acting as a biased agonist or partial agonist, though further dedicated studies are required to elucidate its precise functional profile.

Quantitative Data Summary

To facilitate a comparative analysis, the following table summarizes the binding affinities of this compound and related iboga alkaloids for the three major opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR).

| Compound | KOR Ki (µM)[1] | MOR Ki (µM) | DOR Ki (µM)[1] |

| This compound | 0.15 | - | 3.1 |

| Ibogaine | 2.08[1] | >100 | >100 |

| Ibogamine | 2.6[1] | - | - |

| Coronaridine | 4.3[1] | 2.0 | 8.1 |

Note: A lower Ki value indicates a higher binding affinity. Data for MOR binding of this compound and ibogamine was not specified in the primary source.

Experimental Protocols

The determination of this compound's binding affinity for the kappa-opioid receptor was achieved through radioligand binding assays. While the specific details of the protocol used for this compound are not exhaustively detailed in the available literature, a general methodology for such an assay is outlined below.

Radioligand Binding Assay (General Protocol)

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the kappa-opioid receptor.

1. Materials:

- Receptor Source: Membranes prepared from cells (e.g., Chinese Hamster Ovary - CHO) or brain tissue (e.g., guinea pig brain) expressing the kappa-opioid receptor.

- Radioligand: A high-affinity kappa-opioid receptor ligand labeled with a radioactive isotope (e.g., [³H]-U-69,593, [³H]-Bremazocine, or [³H]-Etorphine).

- Test Compound: this compound, dissolved in an appropriate solvent and prepared in a series of dilutions.

- Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl).

- Filtration Apparatus: A cell harvester to separate bound and unbound radioligand.

- Scintillation Counter: To measure the radioactivity of the bound ligand.

2. Procedure:

- Incubation: Receptor membranes are incubated in the assay buffer with the radioligand and varying concentrations of the test compound.

- Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

- Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.

- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

- The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o).

Canonical Kappa-Opioid Receptor Signaling Pathway

Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: General experimental workflow for a competitive radioligand binding assay.

Logical Relationship of this compound's KOR Interaction

Caption: Logical relationship of this compound's interaction with the KOR.

Future Directions

The current understanding of this compound's mechanism of action at the kappa-opioid receptor is foundational but incomplete. The reported binding affinity confirms the KOR as a direct molecular target. However, a significant knowledge gap exists regarding its functional activity. To build a comprehensive profile and unlock its therapeutic potential, future research should prioritize:

-

Functional Characterization: Conducting in vitro functional assays, such as [³⁵S]GTPγS binding, cAMP accumulation, and β-arrestin recruitment assays, to determine whether this compound acts as a full agonist, partial agonist, antagonist, or biased agonist at the KOR.

-

Efficacy and Potency Determination: Quantifying the maximal effect (Emax) and the concentration required to elicit a half-maximal response (EC50) in functional assays to understand its efficacy and potency relative to standard KOR ligands.

-

In Vivo Studies: Correlating the in vitro findings with in vivo behavioral studies to understand the physiological and potential therapeutic consequences of this compound's interaction with the KOR.

A thorough elucidation of this compound's functional pharmacology at the kappa-opioid receptor is imperative for advancing its potential as a novel therapeutic agent for addiction and other CNS disorders.

References

Tabernanthine as an NMDA Receptor Antagonist in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabernanthine, an indole alkaloid structurally related to the psychoactive compound ibogaine, has been a subject of interest for its potential neuropharmacological activities. While much of the research in this chemical family has focused on ibogaine, evidence suggests that this compound also interacts with key neurotransmitter systems in the central nervous system. This technical guide provides an in-depth analysis of the current understanding of this compound as an N-methyl-D-aspartate (NMDA) receptor antagonist, with a focus on its activity in neuronal cultures. The guide summarizes the available quantitative data, details relevant experimental protocols for assessing NMDA receptor antagonism, and visualizes key pathways and workflows.

Core Concepts: The NMDA Receptor and its Antagonism

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. NMDA receptor antagonists are compounds that inhibit the action of this receptor and are therefore of significant therapeutic interest.

Quantitative Data: this compound's Interaction with the NMDA Receptor

Direct research on the functional effects of this compound on NMDA receptors in neuronal cultures is limited. However, radioligand binding assays have been conducted to determine its affinity for the NMDA receptor channel. The available quantitative data for this compound is presented below in comparison with its close analog, ibogaine.

| Compound | Assay Type | Preparation | Ligand | Ki (μM) |

| This compound | [³H]MK-801 Binding Inhibition | Not specified in abstract | [³H]MK-801 | Data not found in provided abstracts |

| Ibogaine | [³H]MK-801 Binding Inhibition | Rat forebrain membranes | [³H]MK-801 | ~1.2[1] |

Note: While a study comparing ibogaine analogs was identified, the specific Ki value for this compound was not detailed in the abstract. Further investigation of the full text would be required to confirm this value.

Experimental Protocols

Due to the limited specific data on this compound, the following sections detail generalized, yet comprehensive, experimental protocols commonly employed to characterize NMDA receptor antagonists in neuronal cultures. These methodologies are applicable for the investigation of novel compounds like this compound.

Neuronal Culture Preparation

Primary neuronal cultures are a fundamental tool for studying the effects of compounds on neuronal function.

Objective: To establish healthy, mature neuronal cultures suitable for electrophysiological or imaging studies.

Materials:

-

Embryonic day 18 (E18) rat hippocampi or cortices

-

Dissection medium (e.g., Hibernate-E)

-

Enzymatic digestion solution (e.g., papain or trypsin)

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)

-

Growth medium (e.g., serum-free Neurobasal medium with B27 and GlutaMAX)

-

Poly-D-lysine or poly-L-ornithine coated culture plates or coverslips

Procedure:

-

Dissect hippocampi or cortices from E18 rat embryos in chilled dissection medium.

-

Mince the tissue and incubate in the enzymatic digestion solution according to the manufacturer's protocol to dissociate the cells.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in plating medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density onto coated culture surfaces.

-

After initial attachment (typically 24 hours), replace the plating medium with growth medium.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes every 3-4 days.

-

Cultures are typically mature and suitable for experiments between 12 and 21 days in vitro (DIV).

Electrophysiology: Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp is the gold standard for directly measuring the effect of a compound on ion channel function.

Objective: To measure the inhibition of NMDA-evoked currents by this compound in cultured neurons.

Materials:

-

Mature neuronal cultures on coverslips

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine; pH 7.4)

-

Internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2)

-

NMDA and this compound stock solutions

Procedure:

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a glass pipette with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV or -70 mV.

-

Apply a saturating concentration of NMDA (e.g., 100 μM) along with the co-agonist glycine (e.g., 10 μM) to evoke an inward current.

-

Once a stable baseline NMDA-evoked current is established, co-apply varying concentrations of this compound with the NMDA/glycine solution.

-

Measure the reduction in the peak or steady-state current amplitude in the presence of this compound.

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a logistic function.

Calcium Imaging

Calcium imaging provides a functional, high-throughput method to assess the blockade of NMDA receptor-mediated calcium influx.

Objective: To measure the effect of this compound on NMDA-induced intracellular calcium elevation.

Materials:

-

Mature neuronal cultures on glass-bottom dishes or coverslips

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Fluorescence microscope with a sensitive camera and appropriate filter sets

-

Imaging software for data acquisition and analysis

-

External solution (as for electrophysiology)

-

NMDA and this compound stock solutions

Procedure:

-

Load the cultured neurons with a calcium indicator dye according to the manufacturer's protocol (e.g., incubate with 2-5 μM Fluo-4 AM for 30-45 minutes at 37°C).

-

Wash the cells with external solution to remove excess dye.

-

Mount the culture dish on the microscope stage and acquire a baseline fluorescence signal.

-

Stimulate the neurons with NMDA (e.g., 50-100 μM) and glycine to induce an increase in intracellular calcium, which is detected as an increase in fluorescence.

-

After a washout period, pre-incubate the neurons with varying concentrations of this compound for a defined period.

-

Stimulate again with NMDA/glycine in the continued presence of this compound and record the fluorescence response.

-

Quantify the change in fluorescence intensity (ΔF/F0) and determine the inhibitory effect of this compound at different concentrations to calculate the IC50.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism

Caption: Mechanism of NMDA receptor antagonism by this compound.

Experimental Workflow for Characterizing an NMDA Antagonist

Caption: Workflow for characterizing this compound's NMDA receptor antagonism.

Conclusion

The available evidence, primarily from competitive binding assays, suggests that this compound interacts with the NMDA receptor, likely acting as a channel blocker in a manner similar to its structural analog, ibogaine. However, there is a notable lack of published research detailing its functional effects—such as the direct inhibition of NMDA-evoked currents or calcium influx—in neuronal cultures. The experimental protocols outlined in this guide provide a robust framework for future investigations to fully characterize the potency, mechanism, and potential neuroprotective effects of this compound as an NMDA receptor antagonist. Such studies are crucial for determining its potential as a therapeutic agent for neurological disorders characterized by excitotoxicity. Further research is warranted to fill the existing gaps in our understanding of this intriguing compound.

References

The Biosynthesis of Tabernanthine in Tabernanthe iboga: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the biosynthetic pathway of tabernanthine, a prominent monoterpenoid indole alkaloid found in the medicinal plant Tabernanthe iboga. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes current knowledge on the biosynthesis of the core iboga alkaloid scaffold and related compounds, such as ibogaine, to present a robust, evidence-based pathway. This guide is intended for researchers, scientists, and drug development professionals, offering detailed descriptions of key enzymatic steps, quantitative data from related pathways, detailed experimental protocols for pathway characterization, and visualizations of the biosynthetic and experimental workflows.

Introduction

Tabernanthe iboga is a perennial rainforest shrub native to Central Africa, renowned for its production of a diverse array of monoterpenoid indole alkaloids (MIAs). Among these, this compound and its structural isomer ibogaine are of significant interest due to their unique pharmacological properties. While much research has focused on ibogaine for its potential anti-addictive properties, this compound is also a major constituent of the plant's alkaloid profile. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at sustainable production and for the generation of novel analogs with improved therapeutic profiles.

This guide details the known and hypothesized enzymatic steps involved in the formation of this compound, starting from the universal MIA precursor, strictosidine. It covers the formation of the characteristic iboga scaffold and the subsequent decorative steps that lead to the final product.

The Biosynthetic Pathway to the Iboga Alkaloid Core

The biosynthesis of this compound shares its early steps with all other MIAs, beginning with the condensation of tryptamine and secologanin to form strictosidine. The pathway then diverges to form a variety of alkaloid scaffolds. The formation of the (-)-iboga scaffold, the enantiomeric series to which this compound belongs, has been a subject of intense research. The key steps are outlined below.

From Strictosidine to Dehydrosecodine

The initial steps of the pathway involve the conversion of the primary MIA precursor, strictosidine, to the highly reactive intermediate, dehydrosecodine. This process begins with the deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD). The resulting aglycone undergoes further enzymatic transformations, leading to the formation of stemmadenine acetate.

Formation of the (-)-Coronaridine Scaffold

The biosynthesis of the (-)-iboga alkaloid scaffold from stemmadenine acetate is a critical, multi-enzyme process that proceeds via the key intermediate precondylocarpine acetate.[1][2]

-

Oxidation of Stemmadenine Acetate: Stemmadenine acetate is first oxidized by Precondylocarpine Acetate Synthase (PAS) , a flavin-dependent enzyme, to yield precondylocarpine acetate.[1]

-

Reduction to a Dehydrosecodine Intermediate: Precondylocarpine acetate is then reduced by Dihydroprecondylocarpine Acetate Synthase (DPAS) , an NADPH-dependent reductase.[1][2] This reaction, in conjunction with the elimination of an acetate group, generates a dehydrosecodine intermediate.[3]

-

Cyclization to (-)-Coronaridine: The final step in the formation of the core iboga scaffold is a formal [4+2] cycloaddition (Diels-Alder-like) reaction. This crucial cyclization is catalyzed by Coronaridine Synthase (CorS) , which acts on the dehydrosecodine intermediate to form (-)-coronaridine.[1][2] This reaction is stereospecific, yielding the (-)-enantiomer characteristic of the alkaloids found in T. iboga.[1]

The overall pathway from stemmadenine acetate to (-)-coronaridine is depicted below.

Hypothesized Biosynthesis of this compound from (-)-Coronaridine

(-)-Coronaridine is the central precursor to a variety of iboga alkaloids found in T. iboga. The final structures are generated by a series of "decorating" enzymes, typically cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).

While the specific enzymes responsible for the conversion of (-)-coronaridine to this compound have not yet been identified, a plausible pathway can be hypothesized based on the structure of this compound and the known biochemistry of related alkaloids like ibogaine. This compound is the 11-methoxy derivative of coronaridine (more accurately, 11-methoxyibogamine, but for the purpose of the pathway, we consider the modification on the coronaridine scaffold before potential decarboxylation). The biosynthesis of ibogaine, the 10-methoxy analog, proceeds via a two-step hydroxylation and methylation of the coronaridine scaffold (or its decarboxylated form, ibogamine).[4][5][6]

Therefore, the biosynthesis of this compound is hypothesized to proceed as follows:

-

11-Hydroxylation: A currently uncharacterized cytochrome P450 monooxygenase (CYP) , tentatively named Coronaridine 11-Hydroxylase (C11H), is proposed to hydroxylate (-)-coronaridine at the C-11 position of the indole ring. This would produce 11-hydroxycoronaridine. Attempts to identify this enzyme through homology with known hydroxylases have so far been unsuccessful, suggesting it may belong to a novel P450 family or be an oxidase from an unrelated family.[7]

-

O-Methylation: The hydroxyl group at C-11 is then methylated by an O-methyltransferase (OMT) , using S-adenosyl methionine (SAM) as a methyl donor, to yield this compound.

References

- 1. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 2. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression of human cytochrome P450 enzymes in yeast and bacteria and relevance to studies on catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimized protocol for expression and purification of membrane-bound PglB, a bacterial oligosaccharyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a P450 Fusion Enzyme for Biaryl Coupling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Total Synthesis of Tabernanthine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective total synthesis of tabernanthine, a prominent member of the iboga family of alkaloids. This document details the synthetic strategies, key precursors, and experimental protocols that have been pivotal in the stereocontrolled construction of this complex natural product. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, a monoterpene indole alkaloid, has garnered significant interest due to its intricate molecular architecture and potential pharmacological activities. The development of enantioselective total syntheses is crucial for enabling detailed biological investigations and providing a platform for the creation of novel analogs with improved therapeutic profiles. This guide will focus on prominent synthetic routes, highlighting the key chemical transformations and providing detailed experimental procedures for their execution.

Core Synthetic Strategies and Key Precursors

The enantioselective synthesis of this compound and its congeners hinges on the strategic construction of the characteristic isoquinuclidine core and the subsequent elaboration to the final tricyclic structure. Two major approaches have emerged as highly effective: the late-stage indole formation strategy and the indole-first approach.

A pivotal strategy, developed by the Olson group, involves a modular and efficient synthesis that allows for late-stage diversification.[1][2] This approach commences with the construction of a key tricyclic ketone intermediate, which then undergoes a Fischer indole synthesis to furnish a variety of iboga alkaloids, including this compound.[1] This methodology is particularly powerful as it enables the synthesis of both natural and unnatural enantiomers and analogs by modifying the final indolization step.[1][2]

Another significant contribution, from the Hughes and Townsend group, presents the first total syntheses of this compound and its close analog, ibogaline.[3][4] Their route features a thermal coupling of an indole derivative with an aziridine to rapidly assemble the necessary tryptamine precursor.[4] A key macrocyclization via a Friedel-Crafts-type alkylation followed by a diastereoselective hydroboration-oxidation sequence are the cornerstone transformations for constructing the isoquinuclidine ring system.[3][4]

The precursors central to these syntheses include functionalized pyridines, cyclopropyl enones for Diels-Alder cycloadditions, and appropriately substituted indoles or their tryptamine derivatives. The choice of precursors is dictated by the overarching synthetic strategy and the desired substitution pattern on the indole nucleus of the final product.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the enantioselective total synthesis of this compound as reported in the literature.

Table 1: Synthesis of Key Tricyclic Ketone Intermediate (Olson Approach) [1]

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Dihydropyridine Formation | Pyridine | 1. MeCOCl, 2. NaBH4, MeOH | Dihydropyridine derivative | 98 |

| 2 | Diels-Alder Cycloaddition | Dihydropyridine derivative, Cyclopropyl enone | Toluene, 110 °C | Isoquinuclidine adduct | 90 |

| 3 | Epimerization | Isoquinuclidine adduct | NaOMe, MeOH | Epimerized isoquinuclidine | - |

| 4 | Olefin Reduction | Epimerized isoquinuclidine | H2, Pd/C, EtOAc | Reduced isoquinuclidine | - |

| 5 | Azepine Ring Formation | Reduced isoquinuclidine | 1. HBr, 2. NaH, DMF | Tricyclic ketone precursor | 40 (over 2 steps) |

| 6 | Oxidation | Tricyclic ketone precursor | Dess-Martin periodinane, CH2Cl2 | Tricyclic ketone | 85 |

Table 2: Synthesis of this compound via Fischer Indole Synthesis (Olson Approach) [1]

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 7 | Fischer Indole Synthesis | Tricyclic ketone | 4-Methoxyphenylhydrazine hydrochloride, AcOH, 110 °C | (±)-Tabernanthine | 28 |

Table 3: Synthesis of this compound (Hughes and Townsend Approach) [3][4]

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Aziridine Ring Opening | 6-Methoxyindole, Nosyl aziridine | o-xylene, 140 °C | Nosyl tryptamine | 67 |

| 2 | Fukuyama-Mitsunobu Coupling | Nosyl tryptamine, Allylic alcohol | DIAD, PPh3, THF | Coupled product | 90 |

| 3 | Luche Reduction | Coupled product | CeCl3·7H2O, NaBH4, MeOH | Allylic alcohol | - |

| 4 | Acetylation | Allylic alcohol | Ac2O, pyridine, DMAP, CH2Cl2 | Allylic acetate | 92 (over 2 steps) |

| 5 | Friedel-Crafts Macrocyclization | Allylic acetate | Mg(ClO4)2, CH2Cl2 | Macrocyclic alkene | 60 |

| 6 | Hydroboration-Oxidation | Macrocyclic alkene | 9-BBN, THF then NaOH, H2O2 | Isoquinuclidine alcohol | 57 |

| 7 | Mesylation and Cyclization | Isoquinuclidine alcohol | MsCl, Et3N, CH2Cl2 then NaH, DMF | N-Nosyl this compound | - |

| 8 | Nosyl Deprotection | N-Nosyl this compound | PhSH, K2CO3, CH3CN | (±)-Tabernanthine | 14 (overall) |

Experimental Protocols

1. Diels-Alder Cycloaddition for Isoquinuclidine Core Formation (Olson Approach) [1]

To a solution of the dihydropyridine derivative (1.0 equiv) in toluene (0.2 M) is added the cyclopropyl enone (1.2 equiv). The reaction mixture is heated to 110 °C and stirred for 16 hours. The solvent is then removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to afford the isoquinuclidine adduct.

2. Fischer Indole Synthesis for this compound (Olson Approach) [1]

The tricyclic ketone (1.0 equiv) and 4-methoxyphenylhydrazine hydrochloride (1.5 equiv) are dissolved in glacial acetic acid (0.1 M). The reaction mixture is heated to 110 °C and stirred for 4 hours. After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield (±)-tabernanthine.

3. Friedel-Crafts Macrocyclization (Hughes and Townsend Approach) [3]

To a solution of the allylic acetate (1.0 equiv) in anhydrous dichloromethane (0.01 M) is added magnesium perchlorate (2.0 equiv). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the addition of water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to give the macrocyclic alkene.

4. Hydroboration-Oxidation for Isoquinuclidine Ring Closure (Hughes and Townsend Approach) [3]

To a solution of the macrocyclic alkene (1.0 equiv) in anhydrous tetrahydrofuran (0.1 M) at 0 °C is added 9-borabicyclo[3.3.1]nonane (9-BBN) (1.5 equiv, 0.5 M in THF). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide followed by 30% aqueous hydrogen peroxide are added sequentially. The mixture is stirred at room temperature for 4 hours. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the isoquinuclidine alcohol.

Mandatory Visualizations

Synthetic Workflow Diagrams

Caption: Overall synthetic workflow for this compound via the Olson approach.

Caption: Synthetic workflow for this compound by Hughes and Townsend.

Key Reaction Mechanism

References

The Iboga Alkaloids: A Comparative Pharmacological Profile of Tabernanthine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The iboga alkaloids, a class of naturally occurring indole alkaloids isolated from the West African shrub Tabernanthe iboga, have garnered significant scientific interest for their unique pharmacological properties and potential therapeutic applications, particularly in the treatment of substance use disorders. Ibogaine, the most extensively studied of these compounds, has demonstrated efficacy in attenuating withdrawal symptoms and reducing drug cravings. However, its complex pharmacology, including hallucinogenic effects and potential cardiotoxicity, has spurred research into related alkaloids with improved safety profiles.

This technical guide provides a detailed comparative analysis of the pharmacological profile of tabernanthine alongside other prominent iboga alkaloids, including ibogaine, voacangine, and coronaridine. By presenting quantitative data, detailed experimental methodologies, and visual representations of their interactions with key neurological targets and signaling pathways, this document aims to serve as a comprehensive resource for researchers and drug development professionals in the field.

Comparative Receptor Binding Profiles

The pharmacological effects of iboga alkaloids are mediated through their interactions with a wide array of molecular targets in the central nervous system. The following tables summarize the available quantitative data on the binding affinities (Kᵢ in µM) of this compound, ibogaine, voacangine, and coronaridine at various neurotransmitter receptors and transporters. This data is crucial for understanding their distinct pharmacological profiles and for guiding the development of novel therapeutic agents with improved selectivity.

Table 1: Opioid Receptor Binding Affinities (Kᵢ in µM)

| Receptor | This compound | Ibogaine | Voacangine | Coronaridine |

| µ-Opioid (MOR) | - | 2.5 - 4.2 | - | 2.0[1] |

| κ-Opioid (KOR) | 0.15[2] | 1.8 - 2.08[2] | - | 4.3[1] |

| δ-Opioid (DOR) | 3.1[2] | >100 | - | 8.1[1] |

Table 2: Glutamate and Sigma Receptor Binding Affinities (Kᵢ in µM)

| Receptor | This compound | Ibogaine | Voacangine | Coronaridine |

| NMDA | 1.2-10.5 | 1.2 - 3.1 | - | 6.24[1] |

| Sigma-1 (σ₁) | Weakly | 8.554 | - | No Affinity[1] |

| Sigma-2 (σ₂) | 0.194 | 0.201 | - | No Affinity[1] |

Table 3: Monoamine Transporter and Receptor Binding Affinities (IC₅₀/Kᵢ in µM)

| Target | This compound | Ibogaine | Voacangine | Coronaridine |

| Serotonin Transporter (SERT) | Data not available | 2.6 - 4.5 | Data not available | - |

| Dopamine Transporter (DAT) | Data not available | 1.4 - 4.8 | Data not available | - |

| 5-HT₂A Receptor | Data not available | 0.8 - 1.5 | Data not available | - |

| 5-HT₃ Receptor | Data not available | 3.6 | Data not available | - |

| Dopamine D₁ Receptor | Data not available | >10 | Data not available | - |

| Dopamine D₂ Receptor | Data not available | 1.8 - 2.5 | Data not available | - |

Experimental Protocols

The quantitative data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the key protocols used in the cited research.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Membrane Preparation: Homogenates from specific brain regions (e.g., rat striatum for dopamine receptors) or cell lines expressing the receptor of interest.

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for µ-opioid receptors).

-

Test Compounds: Iboga alkaloids (this compound, ibogaine, etc.) at various concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous ligands and resuspended in assay buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Incubation: A fixed concentration of the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Functional Assays

This assay is used to determine the functional activity of a compound (agonist, antagonist, or inverse agonist) at G protein-coupled receptors (GPCRs).

Objective: To measure the extent to which a test compound stimulates the binding of [³⁵S]GTPγS to G proteins upon receptor activation.

Procedure:

-

Membrane Preparation: Similar to radioligand binding assays.

-

Incubation: Membranes are incubated with GDP, the test compound, and [³⁵S]GTPγS.

-

Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Filtration: The reaction is stopped, and membranes are filtered to separate bound from unbound [³⁵S]GTPγS.

-

Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified. Agonists will show a concentration-dependent increase in [³⁵S]GTPγS binding.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to study the effects of a compound on the electrical properties of individual neurons, particularly its action on ion channels.

Objective: To measure changes in ion channel currents in response to the application of a test compound.

Procedure:

-

Cell Preparation: Neurons are cultured or acutely dissociated.

-

Patching: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron.

-

Recording: The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a specific voltage.

-

Drug Application: The test compound is applied to the cell, and changes in the current flowing through the ion channels are recorded.

-

Analysis: The effect of the compound on the amplitude, kinetics, and voltage-dependence of the ion channel currents is analyzed.

Signaling Pathways

The interaction of iboga alkaloids with their molecular targets initiates downstream signaling cascades that are responsible for their observed physiological effects.

Ibogaine: Modulation of Neurotrophic Factor Signaling

Ibogaine has been shown to modulate the expression of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), which are critically involved in neuronal survival, plasticity, and addiction-related processes. This effect is thought to be mediated, at least in part, through its interaction with the serotonin system.

Ibogaine's modulation of neurotrophic factor signaling.

Voacangine: Inhibition of VEGFR2 and PI3K/Akt Pathways

Voacangine has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This inhibition can disrupt downstream signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Voacangine's inhibition of the VEGFR2/PI3K/Akt pathway.

Coronaridine: Modulation of the Wnt/β-catenin Pathway

Coronaridine has been found to inhibit the Wnt/β-catenin signaling pathway by decreasing the mRNA expression of β-catenin. The Wnt pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.

Coronaridine's modulation of the Wnt/β-catenin pathway.

Experimental Workflows for Behavioral Models

Animal models of drug addiction are essential for evaluating the anti-addictive potential of novel compounds. The drug self-administration paradigm is a widely used model.

Drug Self-Administration Model

Objective: To assess the reinforcing properties of a drug and the ability of a test compound to reduce drug-seeking and drug-taking behavior.

Procedure:

-

Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter.

-

Acquisition: Animals are placed in an operant conditioning chamber and learn to press a lever to receive an infusion of a drug of abuse (e.g., cocaine or heroin).

-

Maintenance: Once self-administration is stable, the effect of the test compound is evaluated.

-

Treatment: The test compound (e.g., an iboga alkaloid) is administered prior to the self-administration session.

-

Data Collection: The number of lever presses and drug infusions are recorded. A reduction in these measures indicates a potential anti-addictive effect.

Workflow for a Drug Self-Administration Experiment.

Conclusion

This compound and other iboga alkaloids exhibit complex and multifaceted pharmacological profiles, interacting with a wide range of neurotransmitter systems. While ibogaine remains the most studied, this guide highlights the distinct properties of this compound, voacangine, and coronaridine, which may offer therapeutic advantages. The comparative data presented herein underscores the need for further research to fully elucidate the structure-activity relationships and downstream signaling effects of these compounds. A more comprehensive understanding of the pharmacological profile of this compound, particularly its activity at serotonergic and dopaminergic targets, is crucial for advancing its potential as a novel therapeutic for substance use disorders and other neurological conditions. The detailed experimental protocols and visualized workflows provided in this guide are intended to facilitate and standardize future research in this promising area of drug discovery.

References

In vivo effects of Tabernanthine on central nervous system pathways

An In-Depth Technical Guide to the In Vivo Effects of Tabernanthine on Central Nervous System Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a monoterpene indole alkaloid naturally occurring in the root bark of the African shrub Tabernanthe iboga.[1][2] Structurally related to the well-known psychoactive compound ibogaine, this compound has been a subject of neuropharmacological research for its distinct effects on the central nervous system (CNS).[3][4] It has demonstrated potential as a CNS stimulant and has been investigated for its ability to modulate pathways involved in addiction.[4][5] Unlike ibogaine, which has been studied for anti-addictive properties but is hampered by cardiotoxicity and hallucinogenic potential, this compound presents a different profile of activity that warrants detailed investigation.[6] This technical guide provides a comprehensive overview of the in vivo effects of this compound on key CNS neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacodynamics: Effects on Core CNS Pathways

This compound exerts its influence on the CNS by interacting with multiple neurotransmitter systems. The primary pathways affected in vivo are the catecholaminergic, serotonergic, and GABAergic (via benzodiazepine receptors) systems.

Effects on the Catecholaminergic System (Dopamine & Noradrenaline)

In vivo studies in rats have shown that this compound actively stimulates the turnover of catecholamines (CA), specifically dopamine (DA) and noradrenaline (NA), in several brain regions. This suggests an activating effect on these pathways.[7][8]

Data Presentation: Catecholamine Turnover

The primary effect observed is a decrease in the turnover time of catecholamines, indicating faster synthesis and metabolism. This effect is particularly notable in its ability to counteract the slowing of turnover induced by hypobaric hypoxia.[8]

| Brain Region | Condition | Treatment | Dopamine Turnover Time (hr) | Noradrenaline Turnover Time (hr) |

| Striatum | Normoxia | Control | Data not specified | Data not specified |

| Normoxia | This compound | Slightly Decreased[8] | Slightly Decreased[8] | |

| Hypoxia (5,200m) | Hypoxia Alone | Increased[8] | Increased[8] | |

| Hypoxia (5,200m) | Hypoxia + this compound | Antagonized (Turnover increase was completely blocked)[8] | Antagonized (Turnover increase was completely blocked)[8] | |

| Hypoxia (7,000m) | Hypoxia Alone | Increased[8] | Increased[8] | |

| Hypoxia (7,000m) | Hypoxia + this compound | Partially Antagonized[8] | Partially Antagonized[8] | |

| Hypothalamus | Normoxia | This compound | No significant change[7] | No significant change[7] |

| Remainder of Brain | Normoxia | This compound | Slightly Decreased[8] | Slightly Decreased[8] |

Experimental Protocol: Catecholamine Turnover Measurement in Rats

This protocol is based on the methodology used to assess the effects of this compound on dopamine and noradrenaline turnover under normal and hypoxic conditions.[8]

-

Animal Model: Male rats were used for the experiments.

-

Acclimatization: Animals were acclimatized to laboratory conditions before the experiment.

-

Hypoxia Induction: For hypoxia studies, rats were placed in a hypobaric chamber to simulate altitudes of 5,200m or 7,000m.[8]

-

Drug Administration: this compound was administered to the treatment group, while a control group received a vehicle. The specific dosage and route of administration are not detailed in the abstract but are typically intraperitoneal (i.p.) for such studies.

-

Turnover Measurement: Catecholamine turnover is often measured using an alpha-methyl-p-tyrosine (AMPT) depletion method. AMPT inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

-

Animals are treated with AMPT.

-

Groups of animals are sacrificed at different time points after AMPT administration.

-

Brain regions (striatum, hypothalamus, rest of brain) are dissected.

-

Levels of dopamine and noradrenaline are quantified using techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

The rate of decline of the neurotransmitter levels over time is calculated to determine the turnover time.

-

-

Data Analysis: Turnover times are compared between control, this compound-treated, hypoxia-exposed, and combination groups to determine the statistical significance of the effects.

Visualization: this compound's Influence on Catecholamine Turnover

References

- 1. The Bright Side of Psychedelics: Latest Advances and Challenges in Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US2817623A - this compound, ibogaine containing analgesic compositions - Google Patents [patents.google.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Disrupting Substance Use Disorder: The Chemistry of Iboga Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for an activating effect of this compound on rat brain catecholamine synthesis and elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on the turnover time of brain catecholamines in normal and hypobaric hypoxic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An Ethnobotanical and Pharmacological Deep Dive into Tabernanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Ethnobotanical Roots of Tabernanthine

This compound is an indole alkaloid found in the root bark of the Central African shrub Tabernanthe iboga. For centuries, this plant has been a cornerstone of spiritual and medicinal practices, most notably within the Bwiti tradition of Gabon, Cameroon, and the Republic of the Congo.[1][2][3][4][5] The discovery of the psychoactive properties of T. iboga is often attributed to the Pygmy peoples, who are believed to have observed its effects on wildlife.[6][7]

Traditionally, the yellowish root or bark of T. iboga, known as "sacred wood," is consumed in various ceremonies.[2][3] In initiatory rites, large doses are ingested to induce profound visionary experiences, facilitating communication with ancestors and the spiritual world.[4][8][9][10] In smaller doses, it serves as a stimulant to combat fatigue and maintain alertness during hunting expeditions.[2][11][12] The root bark is typically prepared by scraping, drying, and sometimes pulverizing it, and can be consumed directly or brewed into a tea.[12][13] Beyond its spiritual significance, traditional medicine in Central and West Africa utilizes T. iboga for a range of ailments, including fever and nerve disorders.[3][14][15]

Chemical Composition and Quantitative Analysis

The root bark of Tabernanthe iboga contains a complex mixture of at least a dozen indole alkaloids, with ibogaine being the most abundant.[1][12][16] this compound is another significant constituent, alongside ibogaline, ibogamine, and voacangine.[5][16] The concentration of these alkaloids can vary depending on the plant's age, geographical location, and the specific part of the root bark analyzed.

Table 1: Alkaloid Content in Tabernanthe iboga

| Plant Part | Total Alkaloid Content (% of dry weight) | Ibogaine Content (% of total alkaloids) | Reference(s) |

| Root Bark | 5-6% | ~80% | [17] |

| Root Bark | 7.8% (estimated total) | 1.93% (of bark) | [14][18] |

| Root Bark | 0.6% to 11.2% (ibogaine in various products) | - | [19] |

| Roots | 1-2.5% | - | [17] |

| Stem Bark | 2% | - | [17] |

| Seeds | 1% | - | [17] |

| Leaves | 0.4-0.8% | - | [17] |

Note: Specific quantitative data for this compound concentration is often not reported separately from the total alkaloid content or is presented in combination with other minor alkaloids.

Pharmacological Profile of this compound

This compound exhibits a multifaceted pharmacological profile, interacting with several key neurotransmitter systems in the central nervous system. Its complex mechanism of action is believed to underlie its traditional uses and potential therapeutic applications.

Table 2: Pharmacological Activity of this compound

| Target | Activity | Ki (μM) | Reference(s) |

| Kappa-Opioid Receptor | Agonist | 0.15 | [16] |

| NMDA Receptor | Antagonist | 10.5 | [16] |

| Sigma-1 Receptor | Weak binding | - | [16] |

| Sigma-2 Receptor | Weak binding | - | [16] |

Key Signaling Pathways and Mechanisms of Action

This compound's interaction with multiple receptor systems leads to a cascade of downstream effects on various signaling pathways. The following diagrams illustrate the primary mechanisms through which this compound is thought to exert its effects.

References

- 1. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]

- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Safety Pharmacology | Pharma / Bio Pharma [jrfglobal.com]

- 7. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Effects of this compound on various cardiovascular parameters in the rat and dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Turnover of dopamine and dopamine metabolites in rat brain: comparison between striatum and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Patch-walking: Coordinated multi-pipette patch clamp for efficiently finding synaptic connections [elifesciences.org]

- 18. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

Tabernanthine's Impact on Neurotransmitter Turnover: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabernanthine, an indole alkaloid isolated from the root bark of the African shrub Tabernanthe iboga, has garnered scientific interest for its psychoactive properties and potential therapeutic applications, particularly in the context of addiction. Its structural analog, ibogaine, is more widely known, but this compound itself exhibits a distinct pharmacological profile that warrants independent investigation. This technical guide provides an in-depth analysis of the effects of this compound on the turnover of key neurotransmitters in the brain, including dopamine, serotonin, and noradrenaline. The document synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts in this area.

Effects on Neurotransmitter Turnover

The turnover of a neurotransmitter refers to the rate at which it is synthesized, released, and metabolized. It is a crucial indicator of the overall activity of a particular neurotransmitter system. Studies on this compound have primarily focused on its influence on catecholaminergic (dopamine and noradrenaline) and serotonergic systems, often investigating its effects under both normal physiological conditions and states of cellular stress, such as hypoxia.

Data Presentation

The following tables summarize the qualitative and quantitative effects of this compound on the turnover of dopamine, noradrenaline, and serotonin in key brain regions of rats, as reported in preclinical studies. Due to the limited availability of precise quantitative data in the accessible literature, the effects are described based on the reported outcomes.

Table 1: Effects of this compound on Catecholamine (Dopamine and Noradrenaline) Turnover in Rat Brain

| Brain Region | Condition | Effect on Turnover Time | Reported by |

| Hypothalamus | Normal atmospheric pressure | Slightly decreased | Cretet et al., 1980[1] |

| Striatum | Normal atmospheric pressure | Slightly decreased | Cretet et al., 1980[1] |

| Remainder of Brain | Normal atmospheric pressure | Slightly decreased | Cretet et al., 1980[1] |

| Hypothalamus | Hypobaric hypoxia (5200m) | Antagonized the hypoxia-induced increase | Cretet et al., 1980[1] |

| Striatum | Hypobaric hypoxia (5200m) | Antagonized the hypoxia-induced increase (complete antagonism) | Cretet et al., 1980[1] |

| Remainder of Brain | Hypobaric hypoxia (5200m) | Antagonized the hypoxia-induced increase | Cretet et al., 1980[1] |

| Striatum | Hypobaric hypoxia (7000m) | Partially antagonized the hypoxia-induced increase | Cretet et al., 1980[1] |

Table 2: Effects of this compound on Serotonin (5-HT) Metabolism in Rat Brain

| Brain Region | Condition | Effect on Serotonin Metabolism | Reported by |

| Hypothalamus | Hypobaric hypoxia (7000m) | Antagonized the hypoxia-induced decrease in 5-HT levels | Prioux-Guyonneau et al., 1984[2] |

| Hypothalamus | Hypobaric hypoxia (5200m & 7000m) with PCPA | Suppressed the decrease in PCPA-induced 5-HT depletion | Prioux-Guyonneau et al., 1984[2] |

| Striatum | Hypobaric hypoxia (5200m & 7000m) with PCPA | Suppressed the decrease in PCPA-induced 5-HT depletion | Prioux-Guyonneau et al., 1984[2] |

| Remainder of Brain | Hypobaric hypoxia (5200m & 7000m) with PCPA | Suppressed the decrease in PCPA-induced 5-HT depletion | Prioux-Guyonneau et al., 1984[2] |

Note: PCPA (para-chlorophenylalanine) is a serotonin synthesis inhibitor.

Experimental Protocols

The following sections detail representative methodologies for key experiments cited in the study of this compound's effects on neurotransmitter turnover. These protocols are based on established techniques in neuropharmacology and are intended to provide a framework for future research.

Determination of Catecholamine Turnover Rate

This protocol describes a common method for assessing the turnover rate of dopamine and noradrenaline using a synthesis inhibitor.

Objective: To determine the rate of disappearance of catecholamines after inhibiting their synthesis, providing an index of neurotransmitter turnover.

Materials:

-

This compound hydrochloride

-

Alpha-methyl-p-tyrosine (AMPT), a tyrosine hydroxylase inhibitor

-

Male Wistar rats (200-250 g)

-

Apparatus for inducing hypobaric hypoxia (optional)

-

Dissection tools

-

Homogenizer

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)

-

Reagents for catecholamine extraction and HPLC analysis

Procedure:

-

Animal Groups: Divide animals into control and experimental groups (e.g., vehicle, this compound, AMPT, this compound + AMPT).

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the respective groups.

-

Synthesis Inhibition: At a designated time after this compound administration, inject all animals with AMPT (e.g., 250 mg/kg, i.p.) to block new catecholamine synthesis.

-

Time Course: Sacrifice animals at various time points after AMPT administration (e.g., 0, 1, 2, and 4 hours).

-

Brain Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., hypothalamus, striatum).

-

Tissue Preparation: Homogenize the brain tissue in an appropriate acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and preserve catecholamines. Centrifuge the homogenate to obtain a clear supernatant.

-

HPLC-ECD Analysis: Analyze the supernatant for dopamine and noradrenaline concentrations using a validated HPLC-ECD method.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A buffered solution (e.g., sodium phosphate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol).

-

Detection: Electrochemical detector set at an appropriate oxidation potential.

-

-

Data Analysis: Calculate the rate of decline of dopamine and noradrenaline concentrations over time for each group. The turnover rate is determined from the slope of the logarithmic decline of the neurotransmitter concentration versus time.

Measurement of Serotonin Metabolism

This protocol outlines a method to assess the effect of this compound on serotonin synthesis and metabolism, particularly under conditions of synthesis inhibition.

Objective: To evaluate the influence of this compound on serotonin levels and the rate of its depletion following inhibition of its synthesis.

Materials:

-

This compound hydrochloride

-

p-Chlorophenylalanine (PCPA), a tryptophan hydroxylase inhibitor

-

Male Wistar rats (200-250 g)

-

Apparatus for inducing hypobaric hypoxia (optional)

-

Dissection tools

-

Homogenizer

-

High-Performance Liquid Chromatography (HPLC) system with fluorescence or electrochemical detection

-

Reagents for serotonin and 5-HIAA extraction and HPLC analysis

Procedure:

-

Animal Groups: Establish control and experimental groups (e.g., vehicle, this compound, PCPA, this compound + PCPA).

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

-

Synthesis Inhibition: Administer PCPA (e.g., 300 mg/kg, i.p.) to the designated groups to inhibit serotonin synthesis.

-

Experimental Condition (Hypoxia): If applicable, expose animals to hypobaric hypoxia for a specified duration.

-

Sacrifice and Dissection: At the end of the experimental period, sacrifice the animals and dissect the brain regions of interest (e.g., hypothalamus, striatum).

-

Tissue Preparation: Homogenize the tissue in an acidic solution and process as described for catecholamine analysis.

-

HPLC Analysis: Analyze the supernatant for serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with either fluorescence or electrochemical detection.

-

Data Analysis: Compare the levels of 5-HT and 5-HIAA between the different experimental groups. A suppression of the PCPA-induced depletion of 5-HT by this compound would suggest an effect on serotonin storage or release.

Mandatory Visualizations

Signaling Pathways

This compound's effects on neurotransmitter turnover are mediated by its interaction with specific receptor systems in the brain. The following diagrams illustrate the key signaling pathways associated with its known pharmacological targets.

Caption: Kappa-Opioid Receptor Signaling Pathway.

Caption: NMDA Receptor Antagonism by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of a compound on neurotransmitter turnover.

Caption: Experimental Workflow for Neurotransmitter Turnover Study.

Conclusion

This compound demonstrates clear modulatory effects on the turnover of key neurotransmitters in the brain, particularly dopamine, noradrenaline, and serotonin. Its ability to slightly decrease catecholamine turnover under normal conditions and counteract stress-induced changes suggests a stabilizing effect on these systems. Furthermore, its apparent stimulation of serotonin metabolism indicates a complex interaction with multiple neurotransmitter pathways. The primary mechanisms of action appear to involve kappa-opioid receptor agonism and NMDA receptor antagonism.

This guide provides a foundational understanding of this compound's neurochemical effects and the methodologies used to study them. However, a significant gap in the literature remains regarding precise quantitative data and detailed experimental parameters. Future research should focus on elucidating the dose-dependent effects of this compound on neurotransmitter turnover and metabolism, utilizing modern analytical techniques to provide a more granular understanding of its pharmacological profile. Such studies will be crucial for evaluating its therapeutic potential and advancing the development of novel treatments for neurological and psychiatric disorders.

References

The Indole Alkaloid Frontier: A Technical Guide to Sourcing and Purification of Tabernanthine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for sourcing and purifying Tabernanthine, a prominent indole alkaloid, from its natural plant sources. With a focus on practical application, this document details established protocols, presents comparative data, and visualizes key workflows to support researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Sourcing of this compound: Plant Materials and Harvesting

This compound is an iboga alkaloid found in several species of the Apocynaceae family. The primary and most well-known source is the root bark of the Central African shrub, Tabernanthe iboga. Other notable plant sources include species from the Voacanga and Tabernaemontana genera, which are also recognized for their diverse alkaloid content.

The geographical distribution of Tabernanthe iboga is concentrated in Central Africa, with countries like Gabon, Cameroon, and the Democratic Republic of Congo being primary habitats.[1][2] The plant typically grows in the forest understorey.[2]

Sustainable harvesting of T. iboga is a critical consideration due to its slow growth, with plants taking approximately 4-7 years to mature.[1] The root bark contains the highest concentration of alkaloids. Traditional harvesting often involves uprooting the entire plant, a practice that raises significant sustainability concerns.[3][4] More sustainable methods, such as harvesting only a portion of the roots to allow the plant to recover, are being encouraged.[4] The optimal time for harvesting is when the plant has reached full maturity, as older plants can yield a significantly higher quantity of root bark.[4]

| Plant Source | Primary Geographical Distribution | Part Used | Key Alkaloids |

| Tabernanthe iboga | Central Africa (Gabon, Cameroon, Congo)[1][2] | Root Bark | Ibogaine, this compound, Ibogamine, Voacangine[5][6] |

| Voacanga africana | West and Central Africa | Stem and Root Bark | Voacangine, Voacamine[7] |

| Tabernaemontana species | Tropical regions worldwide | Various parts | Coronaridine, Voacangine, Ibogaine[8][9] |

Extraction of Total Alkaloids: From Plant Material to Crude Extract

The initial step in isolating this compound is the extraction of the total alkaloid content from the dried and powdered plant material. An acid-base extraction is a commonly employed and effective method.

Experimental Protocol: Acid-Base Extraction of Total Alkaloids from T. iboga Root Bark

Materials and Equipment:

-

Dried and finely powdered T. iboga root bark

-

5% Acetic acid solution (distilled vinegar diluted with water)

-

25-30% Ammonia solution

-

Filter cloth or filter paper

-

Large extraction vessel (e.g., food-grade plastic bucket)

-

Stirring rod

-

Collection vessels

Methodology:

-

Acidic Extraction:

-

Place a known quantity of powdered root bark into the extraction vessel.

-

Add a sufficient volume of 5% acetic acid solution to saturate the powder. A common ratio is 500 mL of 5% acetic acid per 1 kg of root bark.[10]

-

Stir the mixture periodically over several hours. The extraction can be performed at room temperature.[5]

-

After the extraction period (e.g., 2 hours with stirring every 15 minutes, followed by an overnight stand), filter the mixture through a filter cloth to separate the acidic extract from the plant material.[5][10]

-

Repeat the extraction process with the plant residue multiple times (e.g., a total of nine times) to ensure maximum alkaloid recovery.[10]

-

-

Basification and Precipitation:

-

Isolation of Total Alkaloids:

-

Filter the basified solution to collect the precipitated total alkaloids.

-

Wash the collected precipitate with water to remove excess ammonia and other water-soluble impurities.

-

Dry the total alkaloid precipitate. This can be done at a moderate temperature (e.g., 50°C) to prevent degradation.[5] The resulting dried powder is the crude Total Alkaloid (TA) extract.

-

Purification of this compound: Isolating the Target Alkaloid

The crude TA extract contains a mixture of alkaloids. Further purification steps are necessary to isolate this compound. These steps typically involve solvent precipitation and chromatographic techniques.

Acetone Precipitation of Purified Total Alkaloid Hydrochloride (PTA HCl)

A common method to refine the total alkaloid extract is to convert the alkaloids into their hydrochloride salts and precipitate them from an acetone solution. This yields a more purified mixture known as Purified Total Alkaloid Hydrochloride (PTA HCl).

Experimental Protocol: Preparation of PTA HCl

Materials and Equipment:

-

Dried Total Alkaloid (TA) powder

-

Acetone

-

Concentrated Hydrochloric Acid (HCl)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Stirring apparatus

Methodology:

-

Dissolution and Precipitation:

-

Isolation of PTA HCl:

-

Filter the mixture to collect the precipitated PTA HCl.[10]

-

Wash the precipitate with a small amount of cold acetone to remove any remaining soluble impurities.

-

Dry the collected PTA HCl.

-

Chromatographic Separation

For the isolation of individual alkaloids like this compound, chromatographic techniques are indispensable. Thin Layer Chromatography (TLC) is useful for monitoring the separation process, while Column Chromatography and High-Performance Liquid Chromatography (HPLC) are employed for preparative scale purification.

Experimental Protocol: Column Chromatography and HPLC

Column Chromatography:

-

Stationary Phase Preparation: A column is packed with a suitable adsorbent, typically silica gel or alumina.

-

Sample Loading: The PTA HCl or a further refined extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: A solvent system (mobile phase) is passed through the column. The polarity of the solvent system is gradually increased to elute the different alkaloids based on their affinity for the stationary phase.[11]

-

Fraction Collection: The eluate is collected in separate fractions.

-

Analysis: Each fraction is analyzed by TLC to identify the fractions containing the desired alkaloid, this compound.[11]

-

Solvent Evaporation: The pure fractions containing this compound are combined, and the solvent is removed under reduced pressure.[11]

High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be utilized.

-

Column: A C18 column is commonly used for the separation of iboga alkaloids.[12]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer, such as ammonium formate.[12]

-

Detection: A UV detector set at an appropriate wavelength (e.g., 278 nm) is used to monitor the elution of the alkaloids.[12]

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

Recrystallization

A final recrystallization step can be performed to obtain highly pure this compound.

Experimental Protocol: Recrystallization

Materials and Equipment:

-

Purified this compound (from chromatography)

-

95% Ethanol

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Crystallization dish

Methodology:

-

Dissolution: Dissolve the impure this compound in a minimal amount of hot 95% ethanol.[10][11]

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.[11]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold ethanol.

-

Drying: Dry the purified crystals.

Quantitative Data and Yields

The yield of this compound and other iboga alkaloids can vary significantly depending on the plant source, age of the plant, harvesting time, and the extraction and purification methods employed. The total alkaloid content in T. iboga root bark can range from a fraction of a percent to a few percent of the dry weight.[10]

For instance, studies on the related plant Voacanga africana have shown that a direct acetone-based extraction can yield voacangine at approximately 0.82% of the root bark's dried weight.[7] While specific yield data for this compound from T. iboga using the detailed protocols can vary, a multi-step purification process will inevitably lead to some loss of the final product.[11] Optimization of each step, from pH control in extraction to the choice of solvent systems in chromatography, is crucial for maximizing the final yield.[11]

| Extraction/Purification Step | Key Parameters | Expected Outcome |

| Acid-Base Extraction | pH control, number of extractions | Crude Total Alkaloid (TA) extract |

| Acetone Precipitation | Solvent purity, temperature | Purified Total Alkaloid Hydrochloride (PTA HCl) |

| Column Chromatography | Stationary phase, mobile phase gradient | Separation of individual alkaloids |

| HPLC | Column type, mobile phase composition | High-purity this compound |

| Recrystallization | Solvent choice, cooling rate | Crystalline, highly purified this compound |

Workflow and Signaling Pathway Visualizations

Workflow for Sourcing and Purification of this compound

Caption: Workflow from plant material to purified this compound.

Illustrative Signaling Pathway for Iboga Alkaloids

While the specific signaling pathways of this compound are still under extensive research, studies on related iboga alkaloids like coronaridine and ibogaine provide insights into their potential mechanisms of action. For instance, coronaridine has been shown to inhibit the Wnt signaling pathway by decreasing β-catenin mRNA expression.[13] Ibogaine has been found to modulate neurotrophic factor signaling, such as the glial cell line-derived neurotrophic factor (GDNF) pathway.[14][15] The following diagram illustrates a simplified representation of the Wnt/β-catenin signaling pathway, which can be inhibited by certain iboga alkaloids.

Caption: Wnt/β-catenin signaling pathway and inhibition by Coronaridine.

Conclusion

The sourcing and purification of this compound from natural plant materials present both opportunities and challenges. While established phytochemical methods provide a clear path from plant to purified compound, considerations regarding the sustainability of plant sources are paramount. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to undertake the extraction and isolation of this compound. Further research into optimizing these methods for higher yields and purity, as well as exploring alternative, more sustainable sources, will be crucial for the continued investigation of this and other promising iboga alkaloids.

References

- 1. shamanic-extracts.com [shamanic-extracts.com]

- 2. Tabernanthe iboga [prota.prota4u.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chacruna.net [chacruna.net]

- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 6. extractionmagazine.com [extractionmagazine.com]

- 7. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Extraction and Conversion Studies of the Antiaddictive Alkaloids Coronaridine, Ibogamine, Voacangine, and Ibogaine from Two Mexican Tabernaemontana Species (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. puzzlepiece.org [puzzlepiece.org]

- 11. benchchem.com [benchchem.com]

- 12. puzzlepiece.org [puzzlepiece.org]

- 13. Coronaridine, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application